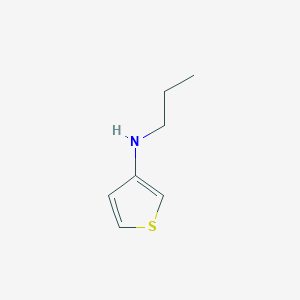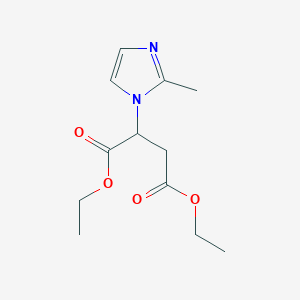
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is unique due to its ester functional groups, which provide additional reactivity and potential for derivatization. Compared to other imidazole derivatives, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments .
Properties
CAS No. |
164223-26-1 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
diethyl 2-(2-methylimidazol-1-yl)butanedioate |
InChI |
InChI=1S/C12H18N2O4/c1-4-17-11(15)8-10(12(16)18-5-2)14-7-6-13-9(14)3/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
QSDLQWUFBNMKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N1C=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


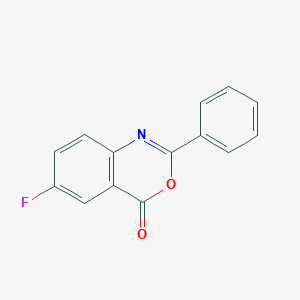
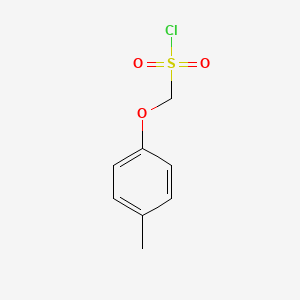

![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
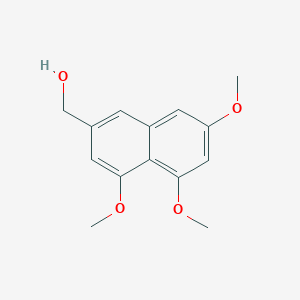
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)


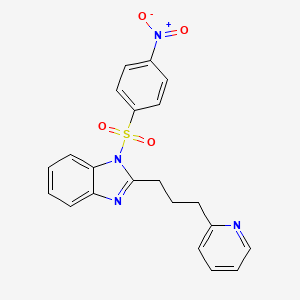
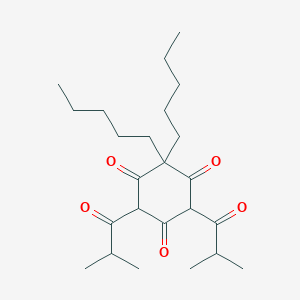
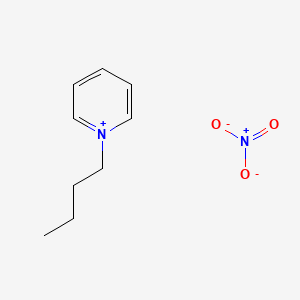
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

